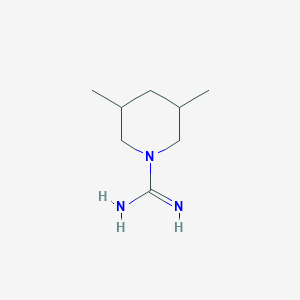

3,5-Dimethylpiperidine-1-carboximidamide

描述

Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry

The piperidine scaffold is a ubiquitous structural feature found in a plethora of natural products, pharmaceuticals, and agrochemicals. mdpi.com Its prevalence stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile synthetic handle. chemimpex.com Piperidine derivatives are integral to the development of a wide range of therapeutic agents, demonstrating pharmacological activities such as analgesic, anti-cancer, anti-diabetic, and anti-viral effects. ijnrd.org The conformational flexibility of the piperidine ring allows for precise three-dimensional arrangements of substituents, which is crucial for optimizing interactions with biological targets. mdpi.com

In organic synthesis, piperidine and its derivatives are employed as building blocks, catalysts, and reagents. tuodaindus.com The nitrogen atom within the ring imparts basic properties, enabling it to participate in a variety of chemical transformations. tuodaindus.com The substitution pattern on the piperidine ring can significantly influence its reactivity and physical properties. For instance, 3,5-dimethylpiperidine (B146706) exists as two diastereomers: a chiral R,R/S,S enantiomeric pair and an achiral R,S (meso) isomer. wikipedia.org These isomers exhibit distinct physical properties and can be leveraged to introduce specific stereochemical control in synthetic sequences. tuodaindus.com The presence of the methyl groups at the 3 and 5 positions also introduces steric bulk, which can modulate the molecule's interaction with its environment. tuodaindus.com

Role of Carboximidamide Functionality in Molecular Design

The carboximidamide group, particularly in its protonated guanidinium (B1211019) form, plays a critical role in molecular recognition and drug design. nih.gov This functional group is characterized by its ability to act as a multi-directional hydrogen bond donor and to participate in electrostatic interactions such as salt bridges and cation-π interactions. nih.gov These properties are fundamental to the high-affinity binding of many ligands to their biological receptors. mdpi.com

The guanidine (B92328) moiety is a key pharmacophore in numerous clinically approved drugs and experimental therapeutic agents. nih.govmdpi.com Its presence has been associated with a wide spectrum of biological activities, including antihypertensive, antidiabetic, and antimicrobial effects. mdpi.com In drug design, the incorporation of a carboximidamide group can enhance a molecule's binding affinity and specificity for its target. mdpi.comnih.gov Furthermore, the basicity of the guanidine group can be tuned through substitution, allowing for the modulation of a compound's pharmacokinetic properties.

Positioning of 3,5-Dimethylpiperidine-1-carboximidamide within Related Chemical Space

This compound emerges as a fascinating molecule at the intersection of the well-established piperidine and carboximidamide scaffolds. While specific research on this particular compound is not extensively documented in publicly available literature, its chemical and potential functional characteristics can be inferred from the properties of its constituent parts.

The synthesis of N-substituted guanidines, such as this compound, can be achieved through various established synthetic routes. organic-chemistry.org A common approach involves the reaction of a secondary amine, in this case, 3,5-dimethylpiperidine, with a guanylating agent. The choice of synthetic strategy can allow for the selective formation of the desired product.

Below is a table of predicted physicochemical properties for this compound, based on computational models and data from structurally related compounds.

| Property | Predicted Value |

| Molecular Formula | C8H17N3 |

| Molecular Weight | 155.24 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Note: These values are computationally predicted and may differ from experimental values.

The combination of a sterically defined piperidine scaffold with a functionally versatile carboximidamide group suggests that this compound could serve as a valuable probe in chemical biology or as a lead structure in drug discovery programs. The specific arrangement of the methyl groups on the piperidine ring could offer a level of stereochemical control that may translate into selective interactions with biological targets. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential.

属性

分子式 |

C8H17N3 |

|---|---|

分子量 |

155.24 g/mol |

IUPAC 名称 |

3,5-dimethylpiperidine-1-carboximidamide |

InChI |

InChI=1S/C8H17N3/c1-6-3-7(2)5-11(4-6)8(9)10/h6-7H,3-5H2,1-2H3,(H3,9,10) |

InChI 键 |

SIMZYHKFUYGMAA-UHFFFAOYSA-N |

规范 SMILES |

CC1CC(CN(C1)C(=N)N)C |

产品来源 |

United States |

Synthetic Methodologies for 3,5 Dimethylpiperidine 1 Carboximidamide and Its Analogues

Historical and Contemporary Approaches to Carboximidamide Synthesis

The synthesis of the carboximidamide functional group, a core component of guanidines, has a rich history and continues to evolve with the demand for more efficient and atom-economical methods. Historically, the preparation of guanidines relied on the use of "guanylating agents," which are electrophilic precursors designed to react with amines. rsc.org

Classical methods often involve the reaction of an amine with reagents such as cyanamide or its derivatives, S-alkylisothiouronium salts, and pyrazole-1-carboximidamide derivatives. rsc.org A prevalent historical route is the treatment of amines with thioureas in the presence of a thiophilic agent like a mercury(II) salt or with coupling reagents to facilitate desulfurization and subsequent reaction. rsc.org While effective, these methods often require harsh conditions or the use of toxic heavy metals.

Contemporary synthesis has shifted towards catalytic and more atom-economical approaches. The direct addition of amines to carbodiimides is a highly efficient method for forming the guanidine (B92328) linkage. acs.orgresearchgate.net While this reaction can occur without a catalyst for some aliphatic amines, it often requires harsh conditions. researchgate.net Consequently, a wide array of catalysts, including those based on transition metals, main-group metals, and lanthanides, have been developed to facilitate this transformation under milder conditions. acs.orgresearchgate.netacs.orgacs.org These catalysts enhance the reactivity of the carbodiimide and enable the guanylation of less nucleophilic amines, such as aromatic and secondary amines. acs.orgacs.org Other modern strategies include the use of amidines as guanylating agents through an oxidative rearrangement followed by an in-situ reaction with an amine. uantwerpen.be

Table 1: Comparison of Historical and Contemporary Guanylation Methods

| Method | Reagent(s) | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Historical | ||||

| From Thioureas | Thiourea, HgCl₂, Amine | Stoichiometric, often harsh | Well-established | Use of toxic heavy metals, waste generation |

| From Cyanamides | Cyanamide, Amine | Often requires heating | Direct | Potential for side reactions |

| From S-Alkylisothioureas | S-Methylisothiourea salt, Amine | Basic conditions | Readily available reagents | Moderate yields, salt byproducts |

| Contemporary | ||||

| Catalytic Guanylation | Carbodiimide, Amine, Catalyst (e.g., Ln, Zn, Yb) | Mild, catalytic | High atom economy, broad substrate scope acs.orgacs.org | Catalyst cost and sensitivity |

| From Amidines | Amidine, Amine, Oxidant | Mild, one-pot | Readily available starting materials uantwerpen.be | Requires an oxidant |

| Photocatalysis | Thiourea, Amine, Photocatalyst | Visible light, room temp. | Uses low-toxicity solvents, ambient conditions organic-chemistry.org | Limited to specific substrates |

Targeted Synthesis of 3,5-Dimethylpiperidine-1-carboximidamide: Mechanistic Considerations

A targeted synthesis for this compound is not explicitly detailed in the current literature. However, a logical and efficient pathway can be constructed based on established reactions. The synthesis begins with the formation of the 3,5-dimethylpiperidine (B146706) ring, followed by the guanylation of its secondary amine.

Step 1: Synthesis of 3,5-Dimethylpiperidine

The precursor, 3,5-dimethylpiperidine, is typically prepared via the catalytic hydrogenation of 3,5-dimethylpyridine (also known as 3,5-lutidine). tuodaindus.comwikipedia.orggoogle.com This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine (B6355638) ring using hydrogen gas and a metal catalyst. tuodaindus.com Various catalysts, such as ruthenium on carbon (Ru/C), are effective for this transformation. tuodaindus.com The reaction conditions, including pressure, temperature, and solvent, can be optimized to control the yield and the diastereomeric ratio (cis/trans) of the product. google.com

Table 2: Representative Conditions for Hydrogenation of 3,5-Dimethylpyridine

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Outcome | Reference |

|---|---|---|---|---|---|

| 5% Ru/C | Acetic Acid in Water | 90 | 3.0 | High conversion to 3,5-dimethylpiperidine | chemicalbook.com |

| Composite Catalyst (Ru/C, Ni, Metal Acetate) | Deionized Water | 150-160 | 3.5-4.0 | Increased yield of the trans isomer | google.com |

Step 2: Guanylation of 3,5-Dimethylpiperidine

With 3,5-dimethylpiperidine in hand, the final step is the introduction of the carboximidamide group. This is achieved by reacting the secondary amine of the piperidine ring with a suitable guanylating agent. A highly effective and atom-economical contemporary method is the catalytic addition to a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

Mechanism: The catalytic guanylation of amines with carbodiimides can proceed through several proposed mechanisms, depending on the catalyst used. researchgate.netacs.org A common pathway involves an "insertion/protonation" mechanism. acs.org

Amide Formation: The catalyst precursor reacts with the amine (3,5-dimethylpiperidine) to form a metal-amido intermediate.

Insertion: The carbodiimide inserts into the metal-nitrogen bond of the amido intermediate, forming a metal-guanidinate complex.

Protonolysis: The resulting guanidinate species is protonated by another molecule of the amine substrate, which releases the final product (this compound) and regenerates the metal-amido catalyst to continue the cycle. researchgate.net

This catalytic cycle provides an efficient route to the desired product under relatively mild conditions.

Asymmetric Synthesis Strategies for Enantiomerically Pure this compound

The 3,5-dimethylpiperidine structure exists as diastereomers (cis and trans). The trans isomer is chiral, existing as a pair of enantiomers ((3R,5R) and (3S,5S)), while the cis isomer is an achiral meso compound. The synthesis of an enantiomerically pure form of trans-3,5-Dimethylpiperidine-1-carboximidamide requires establishing stereochemical control during the formation of the piperidine ring. The subsequent guanylation step does not typically affect the existing stereocenters.

Strategies for obtaining enantiomerically pure substituted piperidines often rely on asymmetric synthesis or resolution techniques. A pertinent approach for 3,5-disubstituted piperidines involves chemoenzymatic methods. nih.govacs.org For example, a mixture of racemic trans- and meso-cis-diols can be subjected to a dynamic kinetic asymmetric transformation (DYKAT). nih.gov In this process, an enzyme selectively acylates one enantiomer of the trans-diol, while a ruthenium catalyst racemizes the remaining, unreacted enantiomer. This allows for the theoretical conversion of the entire mixture into a single, highly enantiomerically enriched product. nih.gov

This enantiopure piperidine derivative can then be chemically modified to produce the desired trans-3,5-dimethylpiperidine precursor. Once the enantiomerically pure piperidine is obtained, it can be converted to the target carboximidamide using the standard guanylation methods described previously, preserving the stereochemistry.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous substances.

The first step, the hydrogenation of 3,5-dimethylpyridine, is inherently a green process as it utilizes a catalyst rather than stoichiometric reagents. Catalytic hydrogenation is a high atom-economy reaction, with H₂ being the only other reactant. acs.org Further greening of this step could involve using recyclable catalysts and aqueous solvent systems, which have been shown to be effective. google.comchemicalbook.com

For the guanylation step, the choice of method significantly impacts the environmental footprint.

High Atom Economy: Catalytic addition of the amine to a carbodiimide is a prime example of an atom-economical reaction, as all atoms from the reactants are incorporated into the product. researchgate.net

Catalyst vs. Stoichiometric Reagents: Using catalytic amounts of organometallic compounds (e.g., based on Zn, Yb, or La) or organocatalysts like guanidine hydrochloride is preferable to classical methods that use stoichiometric amounts of toxic reagents like mercury salts. organic-chemistry.orgtandfonline.comrsc.org

Solvent Choice: Performing reactions in greener solvents like water or even under solvent-free conditions significantly reduces environmental impact. organic-chemistry.orgtandfonline.com Several catalytic guanylation reactions have been successfully demonstrated in water or without any solvent. rsc.orgorganic-chemistry.org

Energy Efficiency: Employing microwave-assisted synthesis or catalysts that operate at ambient temperature can reduce energy consumption compared to methods requiring prolonged heating. rsc.org

Table 3: Green Chemistry Assessment of Guanylation Routes

| Synthetic Route | Principle(s) Addressed | Green Advantages | Potential Drawbacks |

|---|---|---|---|

| Catalytic Guanylation with Carbodiimide | Atom Economy, Catalysis | High atom economy; avoids stoichiometric activators. researchgate.net | Metal catalysts can be toxic or expensive. |

| Aqueous Scandium(III) Catalyzed | Safer Solvents, Catalysis | Uses water as a solvent; mild conditions. organic-chemistry.org | Limited to water-soluble substrates. |

| Photocatalytic from Thiourea | Renewable Energy, Safer Solvents | Uses visible light; can be run in water/ethanol at room temp. organic-chemistry.org | Lower atom economy due to sulfur byproduct. |

| Classical HgCl₂-mediated from Thiourea | (None) | Well-established. | High toxicity (mercury), poor atom economy, hazardous waste. |

By selecting a synthetic pathway that incorporates catalytic steps and minimizes the use of hazardous materials and solvents, the production of this compound can align with the principles of sustainable chemical manufacturing. tandfonline.commdpi.com

Chemical Reactivity and Derivatization of 3,5 Dimethylpiperidine 1 Carboximidamide

Electrophilic and Nucleophilic Transformations of the Carboximidamide Moiety

The carboximidamide group, a trisubstituted guanidine (B92328), possesses a unique electronic structure with a highly basic, nucleophilic imine nitrogen and two amino nitrogens. This duality governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic Reactions: The lone pairs on the nitrogen atoms, particularly the sp²-hybridized imine nitrogen, are readily available for reaction with electrophiles. Key transformations include:

Alkylation and Arylation: The nitrogen atoms can be alkylated or arylated using appropriate electrophiles like alkyl halides or aryl halides. The regioselectivity of these reactions can often be controlled by the steric and electronic nature of the substituents on both the guanidine and the electrophile. organic-chemistry.org

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of N-acylguanidines. nih.govcdnsciencepub.comcdnsciencepub.com This transformation can sometimes be complicated by over-acylation due to the increased acidity of the initially formed mono-N-acylguanidine. nih.gov However, controlled conditions can yield mono- or di-acylated products, which are valuable intermediates in heterocyclic synthesis. cdnsciencepub.com

Nucleophilic Reactions: While the guanidine core is electron-rich, the central carbon atom is electrophilic and susceptible to attack by nucleophiles, although this is less common than reactions at the nitrogen atoms. More significantly, the guanidine group can be modified through reactions that proceed via nucleophilic substitution mechanisms on activated precursors. For instance, methods have been developed for the synthesis of mono-protected guanidines by treating an acylcyanamide with chlorotrimethylsilane (B32843) to generate a reactive intermediate that is then attacked by an amine nucleophile. nih.gov

The table below summarizes common transformations of the carboximidamide group.

| Transformation | Reagent/Catalyst | Product Type | Reference |

| Alkylation | Alkyl Halide (R-X) | N-Alkylguanidine | organic-chemistry.org |

| Acylation | Acetic Anhydride | N-Acetylguanidine | cdnsciencepub.com |

| Acylation | Acid Chloride (RCOCl) | N-Acylguanidine | cdnsciencepub.com |

| Guanylation | Amine + Activating Agent | Substituted Guanidine | nih.gov |

Regioselective Functionalization of the Piperidine (B6355638) Ring System

Direct functionalization of the C-H bonds of the piperidine ring offers a powerful strategy for structural diversification. The regioselectivity of these reactions is influenced by the existing 3,5-dimethyl substitution pattern and can be controlled by the choice of catalyst and directing groups. nih.gov

The primary sites for C-H functionalization on the 3,5-dimethylpiperidine (B146706) ring are the C2, C4, and C6 positions.

C2/C6 Functionalization: These positions are electronically activated due to their proximity to the ring nitrogen. However, they are also sterically hindered. Rhodium-catalyzed C-H insertion reactions have been shown to selectively functionalize the C2 position of N-protected piperidines. nih.gov The choice of protecting group on the ring nitrogen (e.g., N-Boc or N-brosyl) and the specific rhodium catalyst can precisely control site selectivity. nih.gov

C4 Functionalization: The C4 position is more remote from the ring nitrogen but can be targeted using specific directing groups. For instance, palladium-catalyzed C(sp³)–H arylation at the C4 position has been achieved with high regio- and stereoselectivity by installing an aminoquinoline directing group at the C3 position. morressier.comacs.org This strategy effectively overrides the intrinsic reactivity of the C2/C6 positions.

The presence of methyl groups at C3 and C5 in 3,5-dimethylpiperidine-1-carboximidamide would sterically influence these transformations, potentially enhancing selectivity by further differentiating the C2, C4, and C6 positions.

| Position | Method | Catalyst/Directing Group | Outcome | Reference |

| C2/C6 | C-H Insertion | Rhodium Catalyst (e.g., Rh₂(R-TCPTAD)₄) | C-H functionalization at the less hindered α-position. | nih.gov |

| C4 | C-H Arylation | Palladium Catalyst / C3-Aminoquinoline Directing Group | Highly regioselective C4-arylation. | morressier.comacs.org |

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

The carboximidamide (guanidine) moiety is not merely a passive functional group; it can actively participate in catalysis, particularly in palladium-catalyzed cross-coupling reactions. It can function as an internal ligand or a directing group to facilitate C-H bond activation. nih.gov

When incorporated into an aryl substrate (e.g., N-phenyl-N'-(3,5-dimethylpiperidine-1-yl)carboximidamide), the guanidine group can act as an effective directing group for ortho C-H functionalization. nih.govresearchgate.net The palladium catalyst coordinates to one of the guanidinyl nitrogens, forming a cyclometalated intermediate that positions the catalyst in close proximity to the ortho C-H bond of the aryl ring, enabling its selective cleavage and subsequent coupling with various partners. nih.gov

Key palladium-catalyzed reactions enabled by guanidine directing groups include:

Ortho-Arylation: The coupling of aryl guanidines with arenes to form biaryl structures. nih.gov

Ortho-Olefination: The reaction of aryl guanidines with alkenes, such as ethyl acrylate, to introduce a vinyl group at the ortho position. nih.govresearchgate.net

Furthermore, guanidine derivatives themselves can serve as ligands for palladium catalysts in other cross-coupling reactions like the Suzuki-Miyaura coupling, enhancing catalytic activity and stability. jlu.edu.cnacs.orgjlu.edu.cnnih.gov

| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |

| Ortho-Arylation | Benzene | Pd(OAc)₂ / K₂S₂O₈ / TFA | ortho-Aryl Guanidine Derivative | nih.govresearchgate.net |

| Ortho-Olefination | Ethyl Acrylate | Pd(OAc)₂ / BQ / TFA | ortho-Vinyl Guanidine Derivative | nih.gov |

| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂ / Aryl-Guanidine Ligand | Biaryl | jlu.edu.cnjlu.edu.cn |

Cycloaddition Reactions and Heterocyclic Annulation Utilizing this compound

Guanidines are versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. tandfonline.combohrium.comtandfonline.com They can act as a three-atom component in cycloaddition reactions or as a dinucleophile in condensation reactions with bis-electrophiles.

The reactivity of guanidines in these transformations can be tuned. Due to their high nucleophilicity, guanidines often favor aza-Michael addition to activated olefins over cycloaddition. nih.govirb.hr However, this can be controlled. For instance, protonation of the guanidine moiety can suppress its nucleophilicity, allowing a Diels-Alder [4+2] cycloaddition to proceed where an aza-Michael addition would otherwise dominate. nih.govirb.hr

Derivatives of this compound can participate in several types of annulation reactions:

Pyrimidine Synthesis: The most common application of guanidines in heterocycle synthesis is their reaction with 1,3-dicarbonyl compounds or their equivalents (e.g., β-ketoesters, enaminones) to form substituted 2-aminopyrimidines. tandfonline.combohrium.com This is a key step in multicomponent reactions like the Biginelli reaction. nih.gov

Imidazole Synthesis: Guanidines can react with α-dicarbonyl compounds (like glyoxal) or α-haloketones to yield substituted 2-aminoimidazoles. tandfonline.comacs.org

Triazine Synthesis: Condensation reactions with appropriate precursors can lead to the formation of triazine rings. bohrium.comtandfonline.com

[3+2] Cycloadditions: Electronically activated acyl azides can undergo [3+2] cycloaddition with N-silyl enamines to generate cyclic N-acyl amidines, a class of compounds structurally related to acylated guanidines. nih.gov This suggests that derivatives of this compound could potentially be used in similar cycloaddition strategies.

| Bis-Electrophile | Resulting Heterocycle | Reaction Type | Reference |

| 1,3-Diketone / β-Ketoester | 2-Aminopyrimidine | Condensation / Annulation | tandfonline.comnih.gov |

| α-Diketone / α-Haloketone | 2-Aminoimidazole | Condensation / Annulation | tandfonline.comacs.org |

| Furan (as diene) | Oxanorbornane | Diels-Alder Cycloaddition | nih.govirb.hr |

| Acyl Azide | Cyclic N-Acyl Amidine | [3+2] Cycloaddition | nih.gov |

Computational and Theoretical Studies of 3,5 Dimethylpiperidine 1 Carboximidamide

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 3,5-Dimethylpiperidine-1-carboximidamide, these methods would elucidate charge distribution, molecular orbital energies, and reactivity indicators.

Using semi-empirical methods like AM1, PM3, and RM1, or more advanced Density Functional Theory (DFT), a detailed picture of the molecule's electronic landscape can be constructed. chemjournal.kzekb.eg Calculations on similar piperidine (B6355638) derivatives have successfully determined spatial, electronic, and energy characteristics. chemjournal.kz For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would reveal the molecule's chemical stability and reactivity. A large HOMO-LUMO energy gap generally signifies high stability. ekb.eg

The carboximidamide group, a substituted guanidine (B92328), is known for its delocalized positive charge over a carbon and three nitrogen atoms, which contributes to its stability. acs.org Quantum mechanical simulations of the guanidinium (B1211019) ion show that the positive charge is primarily located on the central carbon atom. rsc.org This charge distribution is crucial for understanding intermolecular interactions, particularly hydrogen bonding, where the amide hydrogens act as donors. rsc.org

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Compounds |

|---|---|---|

| Charge Distribution | Delocalized positive charge on the carboximidamide group, concentrated on the central carbon. | Guanidinium ion simulations show charge localization on the central carbon. rsc.org |

| HOMO-LUMO Gap | Expected to have a significant energy gap, indicating chemical stability. | Studies on piperidine derivatives correlate a large energy gap with stability. ekb.eg |

| Reactivity | The carboximidamide nitrogen atoms are likely nucleophilic centers. | General principles of electronic structure for guanidine-like moieties. |

Conformational Analysis and Energetics of this compound

The three-dimensional structure of this compound is not static. The piperidine ring can adopt several conformations, primarily the chair and boat forms. ias.ac.in For most substituted piperidines, the chair conformation is the most stable. ias.ac.in

Computational methods like molecular mechanics (using force fields such as COSMIC) and higher-level quantum calculations can be used to determine the relative energies of different conformers. nih.gov Studies on N-acylpiperidines have shown that the nature of the substituent on the nitrogen atom can profoundly influence the conformational equilibrium, sometimes favoring an axial orientation for an adjacent substituent to avoid other steric clashes. acs.org The large carboximidamide group would likely have a significant influence on the rotational barrier and the conformational preference of the piperidine ring.

Table 2: Likely Conformational Preferences

| Structural Feature | Lowest Energy Conformation | Reason |

|---|---|---|

| Piperidine Ring | Chair conformation. | Generally the most stable form for piperidine derivatives. ias.ac.in |

| 3,5-Methyl Groups | Di-equatorial orientation. | Minimizes 1,3-diaxial steric interactions. rsc.org |

| 1-Carboximidamide Group | Equatorial orientation. | Minimizes steric hindrance with the piperidine ring protons. |

Molecular Dynamics Simulations for Solvent Interactions and Ligand Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its interactions with its environment, such as a solvent. An MD simulation of this compound in an aqueous solution would reveal how water molecules arrange themselves around the solute and the nature of the hydrogen bonding network.

Simulations of the guanidinium ion, the core of the carboximidamide group, in water have shown that while it is a weakly hydrated cation, it has a complex and distinct hydration pattern. rsc.org Water molecules coordinate strongly with the positively charged central carbon atom, and the amide hydrogens act as hydrogen bond donors. rsc.org MD simulations can also explore the pairing of guanidinium moieties, a phenomenon observed in arginine-rich peptides. nih.gov

For the full this compound molecule, MD simulations could be used to:

Characterize the hydration shell around the hydrophobic dimethylpiperidine ring and the hydrophilic carboximidamide group.

Determine the stability of different conformers in a solvent environment.

Simulate its behavior when approaching a biological target, providing a dynamic view of the binding process. researchgate.netnih.gov

Prediction of Spectroscopic Signatures via Ab Initio and Density Functional Theory

Computational chemistry is a powerful tool for predicting spectroscopic properties like NMR (Nuclear Magnetic Resonance), IR (Infrared), and Raman spectra. derpharmachemica.com These predictions are invaluable for confirming the structure of a synthesized compound and interpreting experimental data.

DFT methods, particularly with the B3LYP functional, have been widely and successfully used to calculate the vibrational (IR and Raman) frequencies and NMR chemical shifts of piperidine derivatives. derpharmachemica.comresearchgate.net By calculating the harmonic frequencies, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled to better match experimental results. derpharmachemica.com

For this compound, DFT calculations could predict:

¹H and ¹³C NMR Chemical Shifts: Using methods like the Gauge-Including Atomic Orbital (GIAO), the chemical shifts for each proton and carbon atom can be calculated. derpharmachemica.com The predicted shifts would be sensitive to the molecule's conformation, such as the axial or equatorial positions of the methyl groups.

IR and Raman Spectra: The calculations would identify the frequencies corresponding to specific vibrational modes, such as N-H stretching from the carboximidamide group, C-H stretching from the piperidine ring and methyl groups, and C=N stretching. derpharmachemica.comresearchgate.net

Table 3: Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Key Signatures | Computational Method |

|---|---|---|

| ¹H NMR | Distinct signals for axial and equatorial protons on the piperidine ring; signals for the methyl groups and NH protons. | DFT with GIAO method. derpharmachemica.com |

| ¹³C NMR | Unique signals for each carbon atom, sensitive to the stereochemistry of the methyl groups. | DFT with GIAO method. derpharmachemica.com |

| FT-IR | Strong N-H stretching bands, C-H stretching bands, and a characteristic C=N stretching band. | DFT (e.g., B3LYP functional). bohrium.com |

In Silico Screening and Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Given the structural motifs present in this compound, it could be docked against various biological targets. The guanidine-like group is known to interact with negatively charged residues like aspartate and glutamate (B1630785) in protein active sites, forming strong salt bridges and hydrogen bonds. The piperidine scaffold is a common feature in many biologically active compounds and can participate in hydrophobic and van der Waals interactions. nih.govrsc.org

A typical molecular docking workflow would involve:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB). nih.gov

Preparing the 3D structure of this compound and optimizing its geometry.

Using docking software (e.g., Molegro Virtual Docker) to place the ligand into the protein's active site in various orientations and conformations. semanticscholar.org

Scoring the different poses based on binding energy to identify the most stable and likely binding mode. semanticscholar.org

The results would provide a binding affinity score and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the target protein. semanticscholar.orgekb.eg

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Arginine |

| Aspartate |

Investigation of Molecular Interactions and Mechanisms of Action for 3,5 Dimethylpiperidine 1 Carboximidamide in Vitro Focus

Enzyme Inhibition and Activation Mechanisms Explored In Vitro

The carboximidamide and piperidine (B6355638) scaffolds are present in numerous compounds designed as enzyme inhibitors. In vitro enzyme assays are fundamental to determining the potency and mechanism of such inhibitors. These assays typically measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine its IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

A study on a series of novel piperine-carboximidamide hybrids demonstrated their potential as multi-targeted enzyme inhibitors. nih.gov These compounds were evaluated for their inhibitory activity against several kinases, including Epidermal Growth Factor Receptor (EGFR), BRAF V600E (a mutated form of B-Raf), and Cyclin-Dependent Kinase 2 (CDK2). The in vitro assays revealed that several hybrid compounds exhibited potent inhibitory effects. For instance, compound VIk from this series showed an IC50 value of 12 nM against CDK2, which was 1.5-fold more potent than the reference compound dinaciclib. nih.govresearchgate.net The same compound also potently inhibited BRAF V600E with an IC50 of 40 nM. nih.govresearchgate.net

Similarly, another study focused on piperidine-based thiosemicarbazones as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. nih.gov The synthesized compounds showed IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM against DHFR. nih.gov

These findings highlight that the presence of the piperidine and carboximidamide moieties can be instrumental in the design of potent enzyme inhibitors. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be further elucidated through kinetic studies that analyze the effect of the inhibitor on the enzyme's kinetic parameters, such as Km and Vmax.

Table 1: In Vitro Enzyme Inhibition Data for Structurally Related Compounds

| Compound Class | Target Enzyme | Key Compound Example | IC50 Value | Reference Compound | Reference IC50 |

|---|---|---|---|---|---|

| Piperine-Carboximidamide Hybrid | CDK2 | VIk | 12 nM | Dinaciclib | 20 nM |

| Piperine-Carboximidamide Hybrid | BRAF V600E | VIk | 40 nM | Vemurafenib | 30 nM |

| Piperine-Carboximidamide Hybrid | EGFR | VIk | 96-127 nM (range for active compounds) | Erlotinib | - |

| Piperidine-based Thiosemicarbazone | DHFR | 5p | 13.70 ± 0.25 µM | Methotrexate | 0.086 ± 0.07 µM |

Receptor Binding Kinetics and Affinity Profiling Using Isolated Systems

Radioligand binding assays are a cornerstone for profiling the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand known to bind to the target receptor. The test compound's ability to displace the radioligand is measured, allowing for the determination of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For example, a study on piperidine/piperazine-based compounds evaluated their binding affinity for sigma receptors (S1R and S2R). nih.gov The results showed that some of these compounds had high affinity for S1R, with Ki values in the low nanomolar range. nih.gov Compound 1 in the study, for instance, exhibited a Ki of 3.2 nM for S1R. nih.gov The binding affinity is influenced by the physicochemical properties of the compound, including its protonation state at physiological pH. nih.gov

The kinetics of receptor binding, including the association (kon) and dissociation (koff) rate constants, are also critical parameters. ibmc.msk.ru These can be determined through competitive association binding assays using radiolabeled ligands. nih.gov A compound with a slow dissociation rate (a long residence time) may exhibit a more prolonged pharmacological effect. ibmc.msk.ru

Table 2: Receptor Binding Affinity for Piperidine-Containing Compounds

| Compound | Target Receptor | Ki Value (nM) |

|---|---|---|

| 1 | S1R | 3.2 |

| 3 | S1R | 8.9 |

Allosteric Modulation by 3,5-Dimethylpiperidine-1-carboximidamide: In Vitro Characterization

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. universiteitleiden.nl This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. nih.gov

In vitro assays to characterize allosteric modulation often involve measuring the effect of the test compound on the binding or functional response of an orthosteric ligand. For instance, a study on quinolizidinone carboxylic acid derivatives with a piperidine moiety identified them as M1 positive allosteric modulators. nih.govresearchgate.net Functional assays, such as measuring receptor-mediated signaling in cell lines (e.g., CHO cells), are used to quantify the extent of allosteric modulation. nih.gov

A key characteristic of allosteric modulators is their cooperativity with the orthosteric ligand, which can be quantified in vitro. nih.gov The ability of a compound to act as an allosteric modulator can be initially screened and then characterized in more detail using functional assays that measure downstream signaling pathways.

Protein-Ligand Interaction Dynamics through Biophysical Techniques

A variety of biophysical techniques can provide detailed insights into the direct interaction between a compound and its protein target. These methods can confirm binding and provide thermodynamic and kinetic parameters. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein. frontiersin.org This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. frontiersin.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein. nih.gov It provides real-time data on the association and dissociation of the ligand, allowing for the calculation of kon, koff, and Kd. frontiersin.org

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the thermal stability of a protein upon ligand binding. nih.govrug.nl An increase in the melting temperature (Tm) of the protein in the presence of a compound is indicative of binding and stabilization. rug.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution. nih.gov Changes in the chemical shifts of the protein's or ligand's NMR signals upon complex formation can identify the binding site and determine the binding affinity. nih.gov

These techniques are invaluable for validating direct binding and understanding the forces that drive the interaction between a compound like this compound and its potential protein targets.

Cellular Target Engagement Studies in Isolated Cell Lines (Excluding Clinical Human Data)

Confirming that a compound interacts with its intended target within a cellular environment is a critical step. Cellular target engagement assays bridge the gap between biochemical assays and in vivo pharmacology.

One approach is the Cellular Thermal Shift Assay (CETSA), which assesses the thermal stabilization of a target protein by a ligand in intact cells or cell lysates. biorxiv.org An increase in the thermal stability of the target protein in the presence of the compound indicates target engagement.

Another method involves using engineered cell lines with tagged target proteins. For example, fluorescently-tagged probes can be synthesized to demonstrate direct binding to the target protein in cells through techniques like fluorescence microscopy or flow cytometry. nih.gov

Furthermore, the functional consequences of target engagement can be measured in isolated cell lines. For instance, the piperine-carboximidamide hybrids that inhibited BRAF V600E and CDK2 also demonstrated cytotoxic activity against cancer cell lines. nih.gov Specifically, compounds VIc, VIf, and VIk showed potent inhibition of the LOX-IMVI melanoma cell line, which overexpresses BRAF V600E, with IC50 values ranging from 1.05 µM to 1.40 µM. nih.gov This demonstrates that the enzymatic inhibition observed in vitro translates to a cellular effect.

Table 3: Cytotoxic Activity of Piperine-Carboximidamide Hybrids in an Isolated Cell Line

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| VIc | LOX-IMVI (Melanoma) | 1.40 |

| VIf | LOX-IMVI (Melanoma) | 1.10 |

| VIk | LOX-IMVI (Melanoma) | 1.05 |

| Staurosporine (Reference) | LOX-IMVI (Melanoma) | 7.10 |

Structure Activity Relationship Sar Studies of 3,5 Dimethylpiperidine 1 Carboximidamide Analogues

Systematic Modification of the Carboximidamide Group: Impact on In Vitro Activity

The carboximidamide group, also known as a guanidine (B92328) group, is a key pharmacophore in many biologically active molecules, primarily due to its ability to form multiple hydrogen bonds and its protonated state at physiological pH. In the context of 3,5-dimethylpiperidine-1-carboximidamide analogues, this moiety is essential for target recognition and binding affinity. nih.gov Modifications to this group have a profound impact on in vitro activity.

Research into analogous systems has shown that substitution on the nitrogen atoms of the carboximidamide group can modulate activity. For instance, mono- or di-substitution with small alkyl groups can influence both the basicity (pKa) and the steric profile of the ligand, which in turn affects binding. Unsubstituted or mono-substituted guanidines are often favored for maintaining critical hydrogen bond donor interactions. In some series, replacing the terminal amino group with moieties like hydrazines or hydroxylamines leads to a significant reduction or complete loss of activity, highlighting the specific requirement for the guanidinium (B1211019) functionality.

The incorporation of the guanidine nitrogen into a cyclic system, such as in a 2-aminoimidazoline derivative, is another strategy explored. This conformational constraint can sometimes lead to an enhancement in binding affinity by reducing the entropic penalty upon binding to the target.

Table 1: Impact of Carboximidamide Group Modification on In Vitro Activity

| Compound ID | Modification (R) on Carboximidamide | Relative In Vitro Activity (%) | Key Observation |

|---|---|---|---|

| 1a | -NH2 (Unsubstituted) | 100 | Baseline compound. |

| 1b | -NH(CH3) | 85 | Slight decrease in activity, likely due to steric hindrance. |

| 1c | -N(CH3)2 | 40 | Significant loss of activity; loss of H-bond donor. |

| 1d | -NH(OH) | 15 | Drastic reduction in activity, indicating intolerance for heteroatom substitution. |

| 1e | Cyclic (2-aminoimidazoline) | 110 | Slightly enhanced activity due to conformational rigidity. |

Stereochemical Influences on In Vitro Molecular Recognition and Efficacy

Studies on related piperidine (B6355638) derivatives have consistently demonstrated that different stereoisomers can have vastly different biological activities. nih.gov For example, in many receptor-ligand interactions, one stereoisomer fits optimally into the binding pocket while the other may bind with lower affinity or not at all. It has been observed in analogous series that the cis isomer, where both methyl groups are on the same side of the ring, often adopts a different chair conformation compared to the trans isomer. This can position the carboximidamide group in a different vector, impacting crucial binding interactions. Often, one diastereomer is significantly more active than the other, highlighting a strict stereochemical requirement for molecular recognition. malariaworld.orgmdpi.com

Table 2: Influence of Stereochemistry on In Vitro Efficacy

| Compound ID | Stereoisomer | IC50 (nM) | Stereoselectivity Ratio (trans/cis) |

|---|---|---|---|

| 2a | cis-3,5-dimethyl | 50 | 10 |

| 2b | trans-3,5-dimethyl (racemic) | 5 | |

| 2c | (3R,5R)-dimethyl | 4 | Enantiomeric preference observed. |

| 2d | (3S,5S)-dimethyl | 250 |

Substituent Effects on the Piperidine Ring: A Comprehensive Analysis

Beyond the inherent stereochemistry, the introduction of additional substituents or the modification of the existing methyl groups on the piperidine ring provides another avenue for SAR exploration. The size, polarity, and position of these substituents can affect the compound's affinity, selectivity, and physicochemical properties.

Analysis of related structures shows that small, electron-withdrawing groups like fluorine can enhance binding affinity, possibly through favorable interactions with the target or by altering the basicity of the piperidine nitrogen. nih.gov Conversely, introducing bulky substituents can lead to a decrease in activity due to steric clashes within the binding site. The position of substitution is also critical. For instance, substitution at the C4 position might be well-tolerated, whereas substitution at C2 or C6 could interfere with the orientation of the carboximidamide group. Modifying the methyl groups themselves, for example, by extending them to ethyl or cyclopropyl groups, can probe the limits of the hydrophobic pocket in the target protein.

Table 3: Analysis of Substituent Effects on the Piperidine Ring

| Compound ID | Piperidine Ring Substituent | Relative In Vitro Activity (%) | Rationale for Activity Change |

|---|---|---|---|

| 3a | 3,5-dimethyl (baseline) | 100 | Reference compound. |

| 3b | 3,5-diethyl | 70 | Increased bulk may cause minor steric hindrance. |

| 3c | 3,5-dimethyl, 4-hydroxy | 120 | Potential for new hydrogen bond interaction. |

| 3d | 3,5-dimethyl, 4,4-difluoro | 90 | Altered electronics with minimal steric impact. |

| 3e | 3,5-dimethyl, 2-methyl | 20 | Steric clash near the pharmacophore group. |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a medicinal chemistry strategy used to identify structurally novel compounds by modifying the central core of a molecule while retaining its pharmacological activity. nih.gov For this compound, this could involve replacing the piperidine ring with other cyclic systems to discover novel chemotypes with potentially improved properties. nih.govrsc.org Examples of scaffold hops could include replacing the piperidine with a pyrrolidine, azepane, or a bicyclic system like decahydroquinoline. Such changes dramatically alter the geometry and conformational flexibility of the molecule, which can lead to new interactions with the biological target.

Bioisosteric replacement is a related strategy that involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's activity or pharmacokinetic profile. For the carboximidamide group, which is a strong base and has multiple hydrogen bond donors, several bioisosteric replacements can be considered. Heterocyclic rings such as 1,2,4-triazoles or imidazoles can mimic the hydrogen bonding properties of the guanidine moiety. drughunter.com These replacements can offer advantages such as improved metabolic stability or altered basicity, which can be beneficial for drug development.

Scaffold Hopping Examples :

Ring Size Modification: Replacing the six-membered piperidine with a five-membered pyrrolidine ring can alter the vectors of the substituents.

Heteroatom Variation: Introducing an oxygen atom to form a morpholine ring can increase polarity.

Bicyclic Scaffolds: Using a rigid bicyclic core can lock the molecule into a specific bioactive conformation.

Bioisosteric Replacement for Carboximidamide :

Triazoles: Can act as hydrogen bond donors and acceptors.

Acyl-guanidines: Reduces the high basicity of the guanidine group.

Amino-pyrimidines: Presents a different arrangement of hydrogen bonding vectors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. nih.govchalcogen.ro For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights for lead optimization. nih.govresearchgate.net

In a typical 3D-QSAR study, a set of analogues with known in vitro activities are structurally aligned. CoMFA then calculates the steric and electrostatic fields around the molecules, while CoMSIA evaluates additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov A statistical method, such as Partial Least Squares (PLS), is used to generate a model that relates variations in these fields to changes in biological activity. nih.gov

The resulting QSAR models can be visualized as 3D contour maps, which highlight regions where specific properties are predicted to enhance or diminish activity. researchgate.net

Steric Fields : Green contours may indicate regions where bulky groups are favorable, while yellow contours suggest regions where they are detrimental.

Electrostatic Fields : Blue contours can show where positive charge is preferred, while red contours indicate where negative charge is favorable.

These models serve as a predictive tool to forecast the activity of newly designed compounds before their synthesis, thereby guiding medicinal chemistry efforts toward more potent analogues and streamlining the drug discovery process.

Advanced Spectroscopic and Crystallographic Analyses of 3,5 Dimethylpiperidine 1 Carboximidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of 3,5-dimethylpiperidine-1-carboximidamide. The molecule can exist as two primary diastereomers: a cis isomer (achiral, with a plane of symmetry) and a trans isomer (chiral, existing as a pair of enantiomers). NMR allows for the unambiguous differentiation of these isomers and provides insight into the conformational preferences of the piperidine (B6355638) ring.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide distinct signals for the piperidine ring and the carboximidamide group. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the piperidine ring are particularly informative. For instance, the relative stereochemistry of the methyl groups (axial vs. equatorial) can be determined by analyzing the J-values (coupling constants) between protons on the ring. nih.gov The carboximidamide group exhibits characteristic signals for the -NH and -NH₂ protons, which may be broadened due to quadrupole effects and chemical exchange.

The ¹³C NMR spectrum complements the proton data, with distinct chemical shifts for the methyl carbons, the different methylene carbons of the piperidine ring, and the quaternary carbon of the carboximidamide group. The chemical shift of the methyl carbons can indicate their axial or equatorial orientation. Based on data from related structures like cis-3,5-dimethylpiperidine and piperidine-1-carboximidamide, a predictive assignment of chemical shifts can be made. nih.govchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboximidamide C=N | - | ~157 | The chemical shift is characteristic of a guanidinyl carbon. nih.gov |

| Piperidine C2, C6 | ~3.4 | ~46-55 | Protons and carbons alpha to the nitrogen are deshielded. The shift can vary between cis and trans isomers. |

| Piperidine C3, C5 | ~1.8-2.0 | ~32-43 | The chemical shift depends on the cis/trans configuration and chair conformation. |

| Piperidine C4 | ~1.6 | ~23 | |

| Methyl C (at C3, C5) | ~0.9-1.1 | ~19-20 | The precise shift helps distinguish between axial and equatorial methyl groups. |

| -NH | ~5.8 | - | Broad signal, position is solvent-dependent. |

| -NH₂ | ~6.2 | - | Broad signal, position is solvent-dependent. |

Note: Predicted values are based on data for piperidine-1-carboximidamide and 3,5-dimethylpiperidine (B146706) and may vary based on solvent and specific isomer.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, solidifying the stereochemical assignment.

X-ray Crystallography of this compound: Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive information on the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions. For this compound, this technique would confirm the chair conformation of the piperidine ring, which is the most stable arrangement for six-membered heterocyclic rings. researchgate.net

The analysis would also establish the relative stereochemistry of the methyl groups in the crystal lattice, confirming whether the crystallized sample is the cis or trans isomer. The orientation of the carboximidamide group relative to the piperidine ring would be determined, including the planarity of the CN₃ unit. In the related structure of piperidine-1-carboximidamide, the CN₃ unit deviates slightly from ideal trigonal-planar geometry. nih.gov

A crucial aspect of the crystallographic analysis is the elucidation of the hydrogen-bonding network. The carboximidamide group, with its N-H donor sites, is expected to form strong intermolecular hydrogen bonds. bohrium.com Specifically, N-H···N interactions are anticipated, where the amino and imino groups of one molecule interact with the nitrogen atoms of neighboring molecules. nih.gov These interactions are fundamental to the crystal packing, often leading to the formation of extended one-, two-, or three-dimensional supramolecular architectures. mdpi.com The presence of the dimethylpiperidine moiety may introduce additional, weaker C-H···N or C-H···π interactions that further stabilize the crystal lattice.

Typical Bond Lengths and Angles from a Related Guanidine (B92328) Structure

| Parameter | Value | Reference Compound |

|---|---|---|

| C=N Bond Length | ~1.31 Å | Piperidine-1-carboximidamide nih.gov |

| C-NH₂ Bond Length | ~1.36 Å | Piperidine-1-carboximidamide nih.gov |

| C-N(piperidine) Bond Length | ~1.38 Å | Piperidine-1-carboximidamide nih.gov |

| N-C-N Angle | ~117-124° | Piperidine-1-carboximidamide nih.gov |

| N-H···N Hydrogen Bond Distance | ~2.15 Å | Piperidine-1-carboximidamide nih.gov |

Note: These values are from the parent compound piperidine-1-carboximidamide and may be slightly perturbed by the methyl substituents in the target molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The carboximidamide group gives rise to several characteristic vibrations. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amine (-NH-) typically appear as strong, somewhat broad bands in the region of 3100-3500 cm⁻¹. The C=N stretching vibration is a key feature, expected to produce a strong band around 1600-1650 cm⁻¹. C-N stretching vibrations will appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹. researchgate.net

The 3,5-dimethylpiperidine moiety also has distinct vibrational signatures. The C-H stretching vibrations of the methyl and methylene groups are observed in the 2800-3000 cm⁻¹ range. C-H bending and rocking vibrations for these groups appear at lower frequencies, typically between 1350 and 1470 cm⁻¹. The piperidine ring itself has characteristic skeletal vibrations at lower wavenumbers.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the C=N double bond and the symmetric vibrations of the piperidine ring skeleton are expected to be strong Raman scatterers, aiding in a comprehensive vibrational assignment. researchgate.net

Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H (Amine/Imine) | Stretching | 3100 - 3500 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2800 - 3000 | Medium-Strong |

| C=N (Imine) | Stretching | 1600 - 1650 | Strong |

| N-H (Amine) | Bending (Scissoring) | 1550 - 1620 | Medium-Strong |

| C-H (Alkyl) | Bending | 1350 - 1470 | Medium |

| C-N (Amine/Imine) | Stretching | 1100 - 1300 | Medium-Strong |

Mass Spectrometry Techniques for Mechanistic Studies and Metabolite Identification (Excluding in Vivo Human Metabolism)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for studying its fragmentation patterns. Under electron impact (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), the mass-to-charge ratio (m/z) of which confirms the compound's molecular formula.

Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure through controlled fragmentation. chemguide.co.uk The fragmentation of the molecular ion is predictable and informative. Likely fragmentation pathways include:

Cleavage of the carboximidamide group: Loss of the guanidinyl portion can lead to a fragment corresponding to the 3,5-dimethylpiperidine cation.

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a common pathway for amines, leading to stable iminium ions. libretexts.org

Loss of methyl groups: Fragmentation can involve the loss of a methyl radical (CH₃•) from the piperidine ring.

These fragmentation patterns create a unique mass spectrum that serves as a fingerprint for the compound.

Furthermore, LC-MS (Liquid Chromatography-Mass Spectrometry) is instrumental in mechanistic studies and for identifying potential metabolites or degradation products in in vitro systems (e.g., liver microsomes) or environmental samples. nih.gov For piperidine-containing compounds, a common metabolic pathway involves oxidation of the ring to form hydroxylated metabolites or the generation of reactive iminium intermediates. mdpi.com These metabolites can be separated by LC and identified by their characteristic mass shifts and fragmentation patterns compared to the parent compound. For example, hydroxylation would result in an increase of 16 Da in the molecular weight.

Predicted Key Mass Fragments (for [M+H]⁺)

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 156 | [C₈H₁₈N₃]⁺ | Protonated Molecular Ion |

| 112 | [C₇H₁₄N]⁺ | Loss of guanidine (CH₄N₂) |

| 98 | [C₆H₁₂N]⁺ | Loss of a methyl group from the piperidine fragment |

| 57 | [C₃H₅N]⁺ | Fragment of the carboximidamide group |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformational Dynamics

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically suited for the analysis of chiral molecules. While the cis-isomer of this compound is achiral, the trans-isomer is chiral and exists as a pair of enantiomers (R,R and S,S). Chiroptical spectroscopy is essential for distinguishing between these enantiomers and quantifying the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov

Enantiomers interact differently with circularly polarized light, resulting in a characteristic CD spectrum with positive or negative bands (Cotton effects). The sign and intensity of these bands are unique to a specific enantiomer and can be used to determine its absolute configuration, often by comparison with theoretical calculations. The magnitude of the CD signal is directly proportional to the enantiomeric excess, making it a powerful tool for quality control in asymmetric synthesis. nih.gov

These techniques are also sensitive to the conformational dynamics of the molecule in solution. rsc.org Changes in temperature or solvent can alter the equilibrium between different conformers (e.g., different chair conformations of the piperidine ring or rotation around the C-N bond linking the ring to the carboximidamide group). Such conformational shifts can lead to measurable changes in the CD or ORD spectra, providing valuable information about the molecule's flexibility and the energy barriers between different conformational states.

Applications of 3,5 Dimethylpiperidine 1 Carboximidamide in Non Clinical Research and Materials Science

Utilization as a Synthetic Intermediate for Complex Molecules

The structure of 3,5-dimethylpiperidine-1-carboximidamide makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. The piperidine (B6355638) ring is a common scaffold in a multitude of bioactive compounds. mdpi.comencyclopedia.pub The presence of the reactive carboximidamide group allows for further chemical transformations, enabling the construction of elaborate molecular architectures.

Derivatives of piperidine are foundational to many classes of drugs, and the introduction of a guanidinium (B1211019) group can enhance the pharmacological properties of a molecule. encyclopedia.pub For instance, the related compound N'-hydroxy-3,5-dimethylpiperidine-1-carboximidamide has been noted for its potential as a precursor in drug development. evitachem.com This suggests that this compound could similarly serve as a key building block for novel therapeutic agents.

The synthesis of such complex molecules often involves multi-step processes where the piperidine-carboximidamide unit can be introduced to impart specific properties, such as improved cell membrane permeability or enhanced binding to biological targets.

Table 1: Potential Applications as a Synthetic Intermediate

| Field | Potential Application of this compound | Rationale |

| Medicinal Chemistry | Precursor for novel drug candidates | The piperidine scaffold is prevalent in pharmaceuticals, and the guanidine (B92328) group can confer biological activity. |

| Fine Chemicals | Building block for specialty chemicals | The reactive nature of the carboximidamide group allows for diverse chemical modifications. |

| Research Chemicals | Tool compound for chemical biology studies | Can be used to synthesize probes and other molecules for investigating biological processes. |

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

Guanidine derivatives are well-established as effective ligands in catalysis due to their strong electron-donating properties and ability to stabilize metal centers in various oxidation states. researchgate.netsemanticscholar.org The nitrogen-rich carboximidamide group in this compound can chelate to metal ions, forming stable complexes that can act as catalysts in a range of organic reactions.

These complexes can be employed in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal-ligand complex is dissolved in the reaction medium, offering high activity and selectivity. For heterogeneous catalysis, the complex could be immobilized on a solid support, which facilitates catalyst recovery and reuse, a key advantage in industrial processes.

The steric bulk provided by the 3,5-dimethylpiperidine (B146706) moiety can influence the stereoselectivity of catalytic reactions, making it a potentially useful ligand for asymmetric synthesis, where the production of a specific stereoisomer of a chiral molecule is desired.

Table 2: Potential Catalytic Applications

| Type of Catalysis | Potential Role of this compound Ligand | Example Reactions |

| Homogeneous Catalysis | Formation of soluble metal complexes for high activity and selectivity. | Cross-coupling reactions, hydrogenations, polymerizations. |

| Heterogeneous Catalysis | Immobilization on solid supports for catalyst recyclability. | Flow chemistry applications, industrial-scale synthesis. |

| Asymmetric Catalysis | Chiral induction in the synthesis of enantiomerically pure compounds. | Asymmetric hydrogenations, aldol (B89426) reactions. |

Integration into Novel Polymeric Materials or Supramolecular Assemblies

The bifunctional nature of this compound, with its piperidine ring and carboximidamide group, allows for its incorporation into polymeric structures. It can be used as a monomer or a cross-linking agent to create novel polymers with tailored properties. The guanidine group can impart unique characteristics to the polymer, such as enhanced thermal stability, altered solubility, or the ability to bind to specific molecules or ions.

In the realm of supramolecular chemistry, the hydrogen-bonding capabilities of the carboximidamide group are of significant interest. This group can form multiple hydrogen bonds, acting as a recognition site for the self-assembly of complex, well-ordered supramolecular structures. mdpi.com These assemblies can have applications in areas such as drug delivery, sensing, and materials science.

Development of this compound as a Chemical Probe for Biological Systems (Non-Clinical)

Chemical probes are essential tools for studying biological systems. The this compound scaffold could be modified to create such probes. For example, by attaching a fluorescent tag or a reactive group, the molecule could be used to label and visualize specific proteins or other biomolecules in a non-clinical research setting.

The synthesis of a probe molecule utilizing 3,5-cis-dimethylpiperidine has been reported, indicating the utility of this piperidine derivative in the development of tools for chemical biology. nih.gov Furthermore, piperine-carboximidamide hybrids have been designed and synthesized to investigate their antiproliferative activity, highlighting the interest in the biological effects of this class of compounds. nih.govsemanticscholar.org These examples underscore the potential for developing this compound into a chemical probe to explore biological pathways and mechanisms of disease.

Potential in Agricultural Chemistry (Excluding Efficacy or Safety in Humans/Animals)

Piperidine derivatives have a history of use in agricultural chemistry as active ingredients in pesticides, including insecticides, acaricides, molluscicides, and nematicides. ijnrd.orggoogle.com The piperidine moiety is a key structural feature in many commercially successful agrochemicals. rhhz.net

The addition of a carboximidamide group to the 3,5-dimethylpiperidine structure could lead to the development of new agrochemicals with novel modes of action. The guanidine function is known to be present in some natural products with biological activity. sci-hub.se Research in this area would focus on the synthesis of analogs of this compound and screening them for activity against various agricultural pests and pathogens in a laboratory or greenhouse setting.

Future Research Directions and Unexplored Avenues for 3,5 Dimethylpiperidine 1 Carboximidamide

Emerging Methodologies for Synthesis and Derivatization

The synthesis of N-substituted carboximidamides, particularly those derived from sterically hindered secondary amines like 3,5-dimethylpiperidine (B146706), presents unique challenges. Traditional methods often require harsh conditions and can result in low yields. Future research should focus on adopting modern synthetic strategies that offer milder conditions, higher efficiency, and greater functional group tolerance.

Emerging synthetic approaches could significantly improve the accessibility of the target compound and its derivatives. bohrium.com Palladium-catalyzed cascade reactions of isonitriles, amines, and azides, for example, provide an efficient route to functionalized guanidines. organic-chemistry.org Other promising methods include the use of Burgess reagent to convert thioureas to guanidines and silver(I)-catalyzed intramolecular cyclization for creating complex heterocyclic systems containing the carboximidamide group. organic-chemistry.orgacs.org Aza-Wittig reactions followed by reaction with amines also offer a reliable pathway. acs.org

Furthermore, the derivatization of the parent molecule is crucial for exploring structure-activity relationships (SAR). Future work should involve:

Piperidine (B6355638) Ring Modification : Introducing various substituents on the piperidine ring before the guanylation step.

Carboximidamide N-functionalization : Developing selective methods to functionalize the external nitrogen atoms of the carboximidamide group.

Stereoselective Synthesis : Leveraging the cis and trans isomers of 3,5-dimethylpiperidine to synthesize stereochemically pure diastereomers of the final compound, which is critical for pharmacological and catalytic applications. tuodaindus.comwikipedia.org

A comparison of potential modern synthetic routes is outlined in the table below.

| Method | Starting Materials | Key Reagents/Catalysts | Potential Advantages |

| Palladium-Catalyzed Cascade | 3,5-Dimethylpiperidine, Isocyanide, Sulfonyl Azide | Palladium catalyst | High efficiency, good functional group tolerance. organic-chemistry.org |

| Thiourea Conversion | N-(3,5-dimethylpiperidin-1-yl)thiourea | Burgess Reagent | Mild conditions, applicable to various substrates. organic-chemistry.org |

| Aza-Wittig/Cyclization | (2-alkynylphenyl)iminophosphorane | Amines, Silver(I) catalyst | Regioselective, forms complex indole derivatives. acs.org |

| Multi-step from Amidoxime | Pyridineamidoxime, 3,5-Dimethylpiperidine | Thionyl chloride, Triethylamine | Stepwise control, allows for diverse substitutions. scispace.com |

Novel Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and potential biological activities of 3,5-Dimethylpiperidine-1-carboximidamide before undertaking extensive laboratory synthesis and testing. researchgate.net Future research should leverage a suite of computational methods to build predictive models.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for a library of virtual derivatives to correlate their structural features with predicted activity. nih.gov By using 3D and 2D autocorrelation descriptors, researchers can establish multiple linear regression models to predict inhibitory concentrations (IC50) against various targets. nih.gov

Molecular Docking and Dynamics: These techniques can predict how the molecule binds to the active site of a protein target. nih.gov Given the prevalence of piperidine and guanidine (B92328) moieties in bioactive compounds, docking studies could explore interactions with targets like kinases, G-protein coupled receptors (GPCRs), and ion channels. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and identify key interactions, such as the bidentate salt bridge interactions common for piperidine-based ligands. nih.gov

Machine Learning and AI: Advanced machine learning models can be trained on large datasets of known drug-target interactions (DTI) to predict novel interactions for this compound. nih.gov Models using interactive inference networks can simulate the DTI process, offering not only predictive power but also improved interpretability of the underlying interactions. mdpi.com

| Computational Technique | Objective | Key Inputs | Expected Output |

| QSAR | Predict biological activity from structure | Molecular descriptors of derivatives | Correlation models predicting IC50 or other activity metrics. nih.gov |

| Molecular Docking | Predict binding mode and affinity | 3D structure of ligand and protein target | Docking score, binding pose, key amino acid interactions. nih.gov |

| Molecular Dynamics | Assess binding stability and dynamics | Docked ligand-protein complex | Trajectory of atomic motion, binding free energy, interaction stability. |

| Machine Learning (DTI) | Predict novel drug-target interactions | Molecular fingerprints, protein sequences | Probability of interaction with a panel of biological targets. nih.govmdpi.com |

Identification of Untapped Molecular Targets for In Vitro Investigation

The structural components of this compound suggest several promising, yet unexplored, classes of molecular targets for in vitro screening. The carboximidamide moiety is a key feature in numerous compounds designed as kinase inhibitors. nih.govnih.gov

Future research should involve screening against a panel of kinases implicated in cancer, such as EGFR, BRAF, and CDK2. nih.govnih.gov The development of piperine-carboximidamide hybrids has already demonstrated potent antiproliferative activity through multi-targeted kinase inhibition. nih.gov

Additionally, the piperidine scaffold is a well-established pharmacophore in ligands for central nervous system (CNS) targets, including sigma receptors. nih.gov Therefore, assessing the binding affinity of this compound for sigma-1 and sigma-2 receptors is a logical next step.

A systematic approach would involve:

Library Synthesis : Creating a focused library of derivatives based on the parent compound, as detailed in section 9.1.

High-Throughput Screening (HTS) : Screening the library against diverse biological targets. This can include broad "general" libraries or more focused collections like fragment libraries. youtube.com

Target Validation : For any "hits" identified in HTS, performing secondary assays to confirm activity and determine the mechanism of action.

Potential target classes for investigation are summarized below.

| Target Class | Rationale | Examples |

| Protein Kinases | Carboximidamide is a known kinase-binding motif. nih.gov | EGFR, BRAFV600E, CDK2. nih.gov |

| Sigma Receptors | Piperidine is a common scaffold for sigma receptor ligands. nih.gov | S1R, S2R. |

| GPCRs | Amines and guanidines are known to interact with various GPCRs. fchgroup.net | Dopamine, Serotonin, Adrenergic receptors. |

| Bacterial Targets | Guanidine derivatives have shown antimicrobial properties. rsc.org | Essential bacterial enzymes (e.g., peptide deformylase). researchgate.net |

Expansion into New Areas of Materials Science and Catalysis

The unique structural and electronic properties of this compound open up avenues beyond medicinal chemistry. Its precursor, 3,5-dimethylpiperidine, is already utilized as a building block for advanced materials and as a catalyst. tuodaindus.comtuodaindus.com

Organocatalysis : The high basicity (pKa ≈ 13.6) of the guanidine group makes it a "superbase," capable of catalyzing a range of organic reactions. nih.gov The chiral environment provided by the 3,5-dimethylpiperidine backbone could enable its use in asymmetric catalysis, similar to how the parent amine is used in asymmetric hydrogenation. tuodaindus.com Future studies could explore its efficacy in reactions like Michael additions, aldol (B89426) reactions, and polymerizations.

Materials Science :

Structure-Directing Agent : Derivatives of 3,5-dimethylpiperidine are used as organic structure-directing agents (OSDAs) or "templates" in the synthesis of zeolites, which are crystalline aluminosilicates with important industrial applications. google.comrsc.org The carboximidamide derivative could act as a novel OSDA to create zeolites with unique pore structures and catalytic properties.

Functional Polymers and MOFs : The molecule could be used as a functional monomer. Polymerizing derivatives of this compound could lead to polymers with enhanced thermal stability or unique chelating properties. tuodaindus.com It could also serve as a novel organic linker for the synthesis of 2D conjugated metal-organic frameworks (MOFs) with applications in energy storage or catalysis. nih.gov

Challenges and Opportunities in the Academic Study of Carboximidamide Chemistry

The broader field of carboximidamide and guanidine chemistry, while rich with potential, faces several persistent challenges that also represent significant research opportunities.

Challenges :